molecular formula C5H6N2O2S B13660792 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid

4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B13660792
M. Wt: 158.18 g/mol
InChI Key: AKLSCLDDRYOIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarbodithioate with ethyl chloroacetate under basic conditions, followed by cyclization with thionyl chloride .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to altered biochemical pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 4-Trifluoromethyl-1,2,3-thiadiazole-5-carboxylic acid
  • 1,3,4-Thiadiazole derivatives

Comparison: 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl or trifluoromethyl counterparts, the ethyl group may enhance lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

4-ethyl-1,2,5-thiadiazole-3-carboxylic acid

InChI

InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)

InChI Key

AKLSCLDDRYOIHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSN=C1C(=O)O

Origin of Product

United States

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